2-(benzylthio)-N-(3-methylisothiazol-5-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(3-methylisothiazol-5-yl)acetamide typically involves the following steps:
Formation of the isothiazole ring: This can be achieved by cyclization of appropriate precursors under specific conditions.
Introduction of the benzylthio group: This step involves the substitution of a suitable leaving group with a benzylthio group, often using benzylthiol as a reagent.
Acetamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(3-methylisothiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The benzylthio group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified acetamide derivatives.
Substitution: Various substituted isothiazole derivatives.
Scientific Research Applications
2-(benzylthio)-N-(3-methylisothiazol-5-yl)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(3-methylisothiazol-5-yl)acetamide involves its interaction with molecular targets in biological systems. The isothiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzylthio and acetamide groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylisothiazol-5-yl)benzoic acid
- 3-(3-Methylisothiazol-5-yl)benzaldehyde
- (3-Methylisothiazol-5-yl)methanol
Uniqueness
2-(benzylthio)-N-(3-methylisothiazol-5-yl)acetamide is unique due to the presence of both benzylthio and acetamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(3-methyl-1,2-thiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-10-7-13(18-15-10)14-12(16)9-17-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFZVUBUJVZCTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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